molecular formula C11H18ClNO3 B2762406 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone CAS No. 2411283-90-2

2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone

Cat. No. B2762406
CAS RN: 2411283-90-2
M. Wt: 247.72
InChI Key: OXPQZUWVHGGBCQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone, also known as CNO, is a chemical compound that is widely used in scientific research. This compound has gained popularity in recent years due to its unique properties and potential applications in various fields of research.

Mechanism of Action

2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone activates DREADDs by binding to a specific site on the receptor. This binding induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to the activation or inhibition of specific neurons, depending on the type of DREADD used.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. These effects are dependent on the type of DREADD used and the specific neurons that are activated. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to modulate neuronal activity, alter synaptic plasticity, and regulate various physiological processes such as feeding behavior and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for specific neurons. This allows researchers to study the function of specific neurons in the brain without affecting other neurons or systems. However, one of the limitations of using 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is its potential for off-target effects. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to activate other receptors in addition to DREADDs, which can lead to unwanted effects.

Future Directions

There are several future directions for the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in scientific research. One area of interest is the development of new DREADDs that are more selective and have fewer off-target effects. Another area of interest is the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in the treatment of various neurological and psychiatric disorders. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to have potential therapeutic effects in animal models of depression, anxiety, and addiction. Further research is needed to determine the safety and efficacy of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in humans.
Conclusion:
In conclusion, 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research. Its unique properties and potential applications in various fields of research make it an important tool for studying the function of specific neurons in the brain. While there are limitations to its use, the future directions for the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in scientific research are promising.

Synthesis Methods

The synthesis of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 4-(oxolan-3-yloxy)piperidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone.

Scientific Research Applications

2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is widely used in scientific research as a tool to activate specific neurons in the brain. This compound is used in optogenetics, a technique that involves using light to control the activity of neurons. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered receptors that can be selectively activated by 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone. This technique allows researchers to study the function of specific neurons in the brain and their role in various physiological and pathological processes.

properties

IUPAC Name

2-chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c12-7-11(14)13-4-1-9(2-5-13)16-10-3-6-15-8-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQZUWVHGGBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2CCOC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone

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